molecular formula C5H5BrN2O2 B11771135 5-(Bromomethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 4874-37-7

5-(Bromomethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11771135
CAS No.: 4874-37-7
M. Wt: 205.01 g/mol
InChI Key: PTDZLXBJOJLWKG-UHFFFAOYSA-N
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Description

5-(Bromomethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)pyrimidine-2,4(1H,3H)-dione typically involves the bromination of a precursor pyrimidine compound. One common method is the bromination of 5-methylpyrimidine-2,4(1H,3H)-dione using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

    Oxidation: Oxidized pyrimidine derivatives with additional functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduced pyrimidine derivatives with the bromine atom removed or other functional groups reduced.

Scientific Research Applications

5-(Bromomethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid-related enzymes and receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Chemical Biology: The compound is used in the study of biochemical pathways and molecular interactions involving pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)pyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may act by inhibiting nucleic acid-related enzymes or by binding to specific receptors. The bromomethyl group can serve as a reactive site for covalent modification of target molecules, leading to changes in their activity or function. The pyrimidine ring structure allows for interactions with nucleic acids and proteins, facilitating its role in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    5-Methylpyrimidine-2,4(1H,3H)-dione: The precursor compound used in the synthesis of 5-(Bromomethyl)pyrimidine-2,4(1H,3H)-dione.

    5-Chloromethylpyrimidine-2,4(1H,3H)-dione: A similar compound with a chlorine atom instead of a bromine atom.

    5-Iodomethylpyrimidine-2,4(1H,3H)-dione: A similar compound with an iodine atom instead of a bromine atom.

Properties

CAS No.

4874-37-7

Molecular Formula

C5H5BrN2O2

Molecular Weight

205.01 g/mol

IUPAC Name

5-(bromomethyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C5H5BrN2O2/c6-1-3-2-7-5(10)8-4(3)9/h2H,1H2,(H2,7,8,9,10)

InChI Key

PTDZLXBJOJLWKG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1)CBr

Origin of Product

United States

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